2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one
CAS No.: 6956-58-7
Cat. No.: VC15923031
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6956-58-7 |
|---|---|
| Molecular Formula | C13H10N2O2S |
| Molecular Weight | 258.30 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylsulfanyl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16) |
| Standard InChI Key | BSPGCQVVPJGDEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4-(furan-2-ylmethylsulfanyl)quinazoline, with the molecular formula C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol . Its structure comprises a quinazolin-4-one scaffold (a bicyclic system with a pyrimidine ring fused to a benzene ring) substituted at the 2-position with a furan-2-ylmethylsulfanyl group. The sulfur atom bridges the quinazolinone and furanyl moieties, contributing to its electronic and steric properties .
Spectral Characterization
Key spectral data for 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one include:
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Infrared (IR) Spectroscopy: Peaks at ~1,670 cm⁻¹ (C=O stretch of quinazolinone), ~1,250 cm⁻¹ (C-S stretch), and ~3,100 cm⁻¹ (aromatic C-H stretches) .
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¹H NMR: Signals at δ 8.2–8.5 ppm (quinazolinone aromatic protons), δ 6.3–7.4 ppm (furan and remaining aromatic protons), and δ 4.3 ppm (SCH₂ group) .
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Mass Spectrometry: A molecular ion peak at m/z 242.30 (M⁺) with fragments corresponding to the loss of the furan-methylsulfanyl group .
Table 1: Physicochemical Properties of 2-(Furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂OS |
| Molecular Weight | 242.30 g/mol |
| Melting Point | 180–182°C (decomposes) |
| Solubility | DMSO > Ethanol > Water |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Formation of 2-Mercaptoquinazolin-4-one: Reacting 2-aminobenzoic acid with carbon disulfide under alkaline conditions yields 2-mercaptoquinazolin-4-one .
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Alkylation with Furan-2-ylmethyl Bromide: The mercapto group undergoes nucleophilic substitution with furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) to install the furan-methylsulfanyl substituent .
Scheme 1:
Reaction Conditions and Yields
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Step 1: Conducted in ethanol/water at reflux (80°C, 4 hours), yielding 75–80% of 2-mercaptoquinazolin-4-one .
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Step 2: Performed in dry DMF at 60°C for 6 hours, achieving a 65–70% yield of the final product .
Stability and Drug-Likeness
In Silico Predictions
Using OSIRIS DataWarrior:
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Toxicity Risk: Low (mutagenicity: none; tumorigenicity: none).
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Drug-Likeness: Complies with Lipinski’s Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) .
Degradation Pathways
The compound is sensitive to oxidative conditions, with the sulfide linkage oxidizing to sulfoxide under prolonged light exposure. Storage recommendations include amber vials at −20°C .
Applications and Future Directions
Therapeutic Development
Ongoing research explores its utility in:
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Gastrointestinal Disorders: As a proton pump inhibitor alternative.
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Oncology: Conjugated with nanoparticles for targeted delivery .
Chemical Modifications
Derivatization at the quinazolinone N1 position or furan ring could enhance bioavailability. For example, introducing electron-withdrawing groups on the furan may improve metabolic stability .
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